

# A Comparative Analysis of INZ-701 and Other Enzyme Replacement Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of INZ-701, an investigational enzyme replacement therapy (ERT), with established ERTs for other rare genetic disorders. The analysis is supported by experimental data from preclinical and clinical studies to inform research and development in the field of enzyme replacement therapies.

### **Introduction to INZ-701**

INZ-701 is a recombinant fusion protein of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and the Fc region of human immunoglobulin G1. It is being developed as an ERT for ENPP1 deficiency and ABCC6 deficiency.[1][2] These rare genetic disorders are characterized by low levels of plasma pyrophosphate (PPi), a critical inhibitor of soft tissue calcification.[1][2] INZ-701 is designed to restore circulating PPi levels, thereby preventing or mitigating the pathological calcification and other systemic manifestations of these diseases.[1][2]

### **Mechanism of Action of INZ-701**

INZ-701 functions by replacing the deficient ENPP1 enzyme activity. It catalyzes the hydrolysis of extracellular adenosine triphosphate (ATP) to generate PPi and adenosine monophosphate (AMP). The increased PPi helps to prevent ectopic calcification, while AMP is further metabolized to adenosine, which has roles in regulating blood flow and inflammation.



## **Comparator Enzyme Replacement Therapies**

For this comparative analysis, several established ERTs for other rare genetic disorders with distinct underlying enzyme deficiencies have been selected. These therapies, while targeting different diseases, provide a relevant benchmark for evaluating the clinical development and therapeutic profile of a novel ERT like INZ-701. The selected comparators are:

- Asfotase alfa (Strensiq®): An ERT for hypophosphatasia (HPP), a rare genetic disorder characterized by defective bone mineralization due to low activity of the tissue-nonspecific alkaline phosphatase (TNSALP) enzyme.
- Agalsidase beta (Fabrazyme®): An ERT for Fabry disease, a lysosomal storage disorder caused by a deficiency of the alpha-galactosidase A enzyme, leading to the accumulation of globotriaosylceramide (Gb3) in various tissues.
- Imiglucerase (Cerezyme®): An ERT for Gaucher disease, another lysosomal storage disorder resulting from a deficiency of the beta-glucocerebrosidase enzyme, which causes the accumulation of glucocerebroside in macrophages.
- Alglucosidase alfa (Myozyme®/Lumizyme®): An ERT for Pompe disease, a neuromuscular disorder caused by a deficiency of the acid alpha-glucosidase enzyme, leading to glycogen accumulation in lysosomes.

## **Comparative Data Presentation**

The following tables summarize the key characteristics and clinical trial data for INZ-701 and the comparator ERTs.

# Table 1: General Characteristics of Enzyme Replacement Therapies



| Feature                | INZ-701                                                       | Asfotase<br>alfa                                                | Agalsidase<br>beta                                              | lmigluceras<br>e                                      | Alglucosida<br>se alfa                      |
|------------------------|---------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------|
| Target<br>Disease      | ENPP1 Deficiency, ABCC6 Deficiency                            | Hypophospha<br>tasia (HPP)                                      | Fabry<br>Disease                                                | Gaucher<br>Disease<br>(Type 1)                        | Pompe<br>Disease                            |
| Enzyme<br>Replaced     | Ectonucleotid e pyrophosphat ase/phospho diesterase 1 (ENPP1) | Tissue-<br>nonspecific<br>alkaline<br>phosphatase<br>(TNSALP)   | Alpha-<br>galactosidase<br>A                                    | Beta-<br>glucocerebro<br>sidase                       | Acid alpha-<br>glucosidase                  |
| Mechanism<br>of Action | Increases plasma PPi levels to inhibit ectopic calcification. | Provides functional TNSALP to enable normal bone mineralization | Clears accumulated globotriaosylc eramide (Gb3) from lysosomes. | Clears accumulated glucocerebro side from macrophages | Clears accumulated glycogen from lysosomes. |
| Administratio<br>n     | Subcutaneou<br>s injection                                    | Subcutaneou<br>s injection                                      | Intravenous<br>infusion                                         | Intravenous<br>infusion                               | Intravenous<br>infusion                     |

Table 2: Comparative Efficacy of Enzyme Replacement Therapies from Clinical Trials



| Therapy                                          | Disease                                      | Key Efficacy<br>Endpoint(s)                                             | Observed<br>Clinical<br>Outcome(s)                             | Citation(s) |
|--------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------|-------------|
| INZ-701                                          | ENPP1<br>Deficiency<br>(Infants)             | Survival rate at 1<br>year                                              | 80% survival with INZ-701 vs. ~50% historical survival rate.   | [3][4]      |
| ENPP1<br>Deficiency<br>(Adults)                  | Plasma PPi<br>levels                         | Rapid and sustained increase in PPi levels into the normal range.       | [5]                                                            |             |
| ABCC6 Deficiency (Adults)                        | Carotid intima-<br>media thickness<br>(cIMT) | Stabilization and reduction in cIMT.                                    | [6]                                                            | _           |
| Asfotase alfa                                    | Hypophosphatasi<br>a<br>(Infants/Children)   | Radiographic Global Impression of Change (RGI-C) score                  | Significant improvement in rickets severity.                   | [7]         |
| Hypophosphatasi<br>a<br>(Adolescents/Ad<br>ults) | 6-Minute Walk<br>Test (6MWT)                 | Median distance<br>walked increased<br>from 355m to<br>450m at 5 years. | [8]                                                            |             |
| Agalsidase beta                                  | Fabry Disease                                | Composite clinical outcome (renal, cardiac, cerebrovascular events)     | Lower proportion of patients with clinical events vs. placebo. |             |



| Imiglucerase                  | Gaucher Disease<br>(Type 1)                                     | Hemoglobin<br>levels, Platelet<br>counts, Spleen<br>and Liver volume | Significant improvements in hematological and visceral parameters.       | [9][10] |
|-------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------|---------|
| Alglucosidase<br>alfa         | Pompe Disease<br>(Infantile-onset)                              | Ventilator-free<br>survival                                          | Reduced risk of death by 95% compared to an untreated historical cohort. | [11]    |
| Pompe Disease<br>(Late-onset) | 6-Minute Walk<br>Test (6MWT),<br>Forced Vital<br>Capacity (FVC) | Improved walking distance and stabilization of pulmonary function.   |                                                                          |         |

**Table 3: Comparative Safety of Enzyme Replacement Therapies from Clinical Trials** 



| Therapy            | Common Adverse<br>Events                                                     | Immunogenicity<br>(Anti-Drug<br>Antibodies - ADAs)                                                                                                                                               | Citation(s) |
|--------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| INZ-701            | Mild injection site reactions                                                | Low titers of non-<br>neutralizing ADAs<br>observed in most<br>patients. Higher ADA<br>levels in some infants<br>affected<br>pharmacokinetics but<br>were not associated<br>with adverse events. | [3][4][6]   |
| Asfotase alfa      | Injection site reactions, Hypersensitivity reactions, Ectopic calcifications | Development of anti-<br>asfotase alfa<br>antibodies has been<br>reported.                                                                                                                        | [12]        |
| Agalsidase beta    | Infusion-associated reactions (chills, fever, nausea)                        | Most patients develop<br>IgG antibodies.                                                                                                                                                         |             |
| Imiglucerase       | Infusion-associated reactions (pruritus, flushing, urticaria)                | IgG antibodies<br>develop in some<br>patients.                                                                                                                                                   | [13]        |
| Alglucosidase alfa | Infusion-associated reactions, Hypersensitivity reactions                    | Most patients develop<br>IgG antibodies.                                                                                                                                                         |             |

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the development and evaluation of these enzyme replacement therapies are crucial for reproducibility and further research.

## **Protocol 1: ENPP1 Enzyme Activity Assay**



This protocol outlines a method for determining the enzymatic activity of recombinant human ENPP1 (rhENPP1).

#### Materials:

- Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
- Recombinant Human ENPP1 (rhENPP1)
- Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (100 mM stock in deionized water)
- 96-well clear plate
- Plate reader capable of reading absorbance at 405 nm

#### Procedure:

- Dilute rhENPP1 to a working concentration of 1 ng/μL in Assay Buffer.
- Dilute the substrate to 10 mM in Assay Buffer.
- Add 50  $\mu$ L of the diluted rhENPP1 to each well of the 96-well plate.
- To initiate the reaction, add 50  $\mu$ L of the 10 mM substrate to each well. Include a substrate blank containing 50  $\mu$ L of Assay Buffer and 50  $\mu$ L of 10 mM substrate.
- Immediately place the plate in the plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes.
- Calculate the specific activity using the rate of change in absorbance, adjusted for the substrate blank, and a conversion factor derived from a 4-Nitrophenol standard curve.[14]

# Protocol 2: Measurement of Plasma Pyrophosphate (PPi)

This protocol describes a method for the quantification of PPi in plasma samples using an ATP sulfurylase-based bioluminescence assay.



#### Materials:

- CTAD tubes for blood collection
- 15% K3EDTA solution
- Centrisart I filtration devices (300,000 Da MWCO)
- · ATP sulfurylase
- · Firefly luciferase
- ATP standard
- Luminometer

#### Procedure:

- Collect blood samples in CTAD tubes and immediately add 50  $\mu$ L of 15% K3EDTA per 4 mL of blood.
- Prepare platelet-free plasma by centrifugation at 1000 x g for 10 minutes at 4°C.
- Filter the plasma using Centrisart I devices to remove high molecular weight components.
- In a luminometer cuvette, mix the plasma sample with a reaction mixture containing ATP sulfurylase to convert PPi to ATP.
- Measure the ATP produced using a firefly luciferase-based reagent, which generates a light signal proportional to the ATP concentration.
- Correct for sample-specific matrix effects by spiking with an internal ATP standard.
- Calculate the PPi concentration based on the measured luminescence and the standard curve.[15]

# Visualizations Signaling Pathway of INZ-701





Click to download full resolution via product page

Caption: Signaling pathway of INZ-701 in restoring PPi and adenosine levels.

## **Experimental Workflow for ERT Clinical Trials**





Click to download full resolution via product page

Caption: A generalized experimental workflow for clinical trials of ERTs.



### Conclusion

INZ-701 represents a promising therapeutic approach for the treatment of ENPP1 and ABCC6 deficiencies by addressing the underlying pathophysiology of PPi deficiency. Comparative analysis with established ERTs for other rare genetic disorders highlights both commonalities and unique aspects of its clinical development. The subcutaneous administration of INZ-701 offers a potential advantage in convenience over intravenously administered ERTs. Early clinical data for INZ-701 demonstrates a favorable safety profile and encouraging efficacy in improving survival and key disease biomarkers. Further long-term data from ongoing pivotal trials will be crucial to fully establish the clinical benefit of INZ-701 in comparison to the transformative impacts seen with other ERTs in their respective indications. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to standardize assays and facilitate the development of novel enzyme replacement therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. contemporarypediatrics.com [contemporarypediatrics.com]
- 5. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. gaucherdiseasenews.com [gaucherdiseasenews.com]



- 10. Cerezyme® (imiglucerase) 6-Month Pivotal Study | For US HCPs [pro.campus.sanofi]
- 11. Early Treatment with Alglucosidase Alfa Prolongs Long Term Survival of Infants with Pompe Disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Learnings from Clinical Research and Real-World Evidence on Asfotase Alfa Effectiveness in Hypophosphatasia: 10 Years Post-Approval PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: A randomized trial comparing the efficacy and safety of imiglucerase (Cerezyme) infusions every 4 weeks versus every 2 weeks in the maintenance therapy of adult patients with Gaucher disease type 1. [scholars.duke.edu]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- To cite this document: BenchChem. [A Comparative Analysis of INZ-701 and Other Enzyme Replacement Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384181#a-comparative-analysis-of-inz-701-and-other-enzyme-replacement-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com